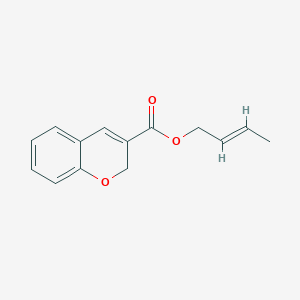
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with methyl, methylphenyl, and methylthio groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
科学研究应用
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its activity as a ligand in coordination chemistry.
相似化合物的比较
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- can be compared with other triazole derivatives, such as:
4H-1,2,4-Triazole, 3-(4-methylphenyl)-5-(methylthio)-: Similar structure but lacks the additional methyl group on the triazole ring.
4H-1,2,4-Triazole, 4-methyl-3-(phenyl)-5-(methylthio)-: Similar structure but lacks the methyl group on the phenyl ring.
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(thio)-: Similar structure but lacks the methyl group on the sulfur atom.
The uniqueness of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazole derivatives.
属性
CAS 编号 |
116850-70-5 |
|---|---|
分子式 |
C11H13N3S |
分子量 |
219.31 g/mol |
IUPAC 名称 |
4-methyl-3-(4-methylphenyl)-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3S/c1-8-4-6-9(7-5-8)10-12-13-11(15-3)14(10)2/h4-7H,1-3H3 |
InChI 键 |
OJESHGGRADIJFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


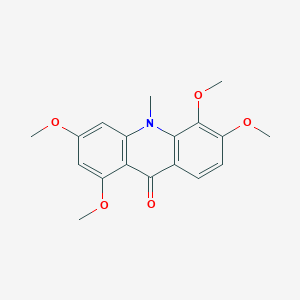
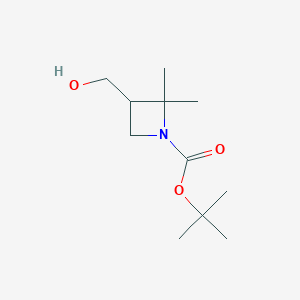
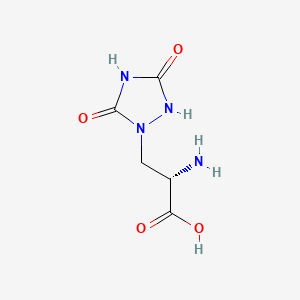


![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
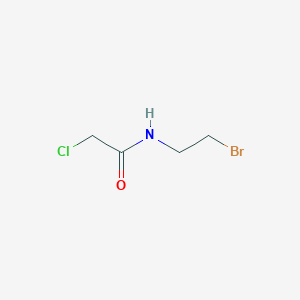
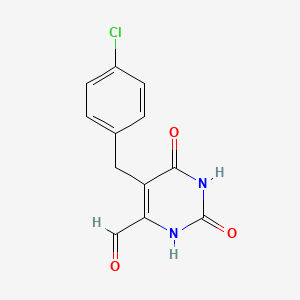
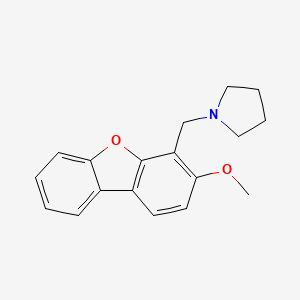
![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)

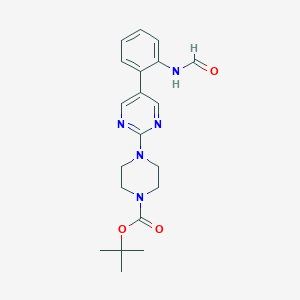
![Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B15215523.png)
